molecular formula C13H17BrN2O2S2 B13229600 tert-Butyl N-[2-(4-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

tert-Butyl N-[2-(4-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

Cat. No.: B13229600
M. Wt: 377.3 g/mol
InChI Key: CEMBYSJAHCZVHJ-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(4-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate is a heterocyclic organic compound featuring a benzodithiazole core fused with a benzene ring, substituted with a bromine atom at position 4. The structure includes an ethyl linker connecting the benzodithiazole nitrogen to a tert-butyl carbamate group. This carbamate group serves as a protective moiety for amines, enhancing stability during synthetic processes . The compound’s molecular formula is C₁₃H₁₇BrN₂O₂S₂ (inferred from positional isomer data in ), with a molecular weight of approximately 377.32 g/mol . Its synthesis likely involves alkylation reactions between bromoethyl intermediates and benzodithiazole precursors under reflux conditions with K₂CO₃/NaI in dioxane, analogous to methods described for structurally related carbamates .

Properties

Molecular Formula

C13H17BrN2O2S2

Molecular Weight

377.3 g/mol

IUPAC Name

tert-butyl N-[2-(4-bromo-1,3,2-benzodithiazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H17BrN2O2S2/c1-13(2,3)18-12(17)15-7-8-16-19-10-6-4-5-9(14)11(10)20-16/h4-6H,7-8H2,1-3H3,(H,15,17)

InChI Key

CEMBYSJAHCZVHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1SC2=C(S1)C(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Detailed Preparation of tert-Butyl N-(2-bromoethyl)carbamate Intermediate

Step Reagents and Conditions Description Outcome
1 2-Bromoethylamine hydrobromide, di-tert-butyl dicarbonate (Boc2O), sodium hydroxide or triethylamine, acetonitrile or dioxane-water solvent Amino group protection by Boc group under mild conditions Formation of tert-butyl N-(2-bromoethyl)carbamate
2 Addition of water as crystallizing solvent, seed crystals Crystallization and isolation of product Crystalline product easy to handle and purify
3 Filtration, washing, drying Purification High yield and purity of intermediate

This method is industrially preferred due to safety, simplicity, and high yield. The use of water as crystallizing solvent enhances safety and environmental friendliness.

Synthesis of the Benzodithiazole Core

  • The 1,3,2-benzodithiazole ring is typically synthesized by cyclization reactions involving ortho-substituted aromatic precursors containing sulfur and nitrogen functionalities.
  • Bromination at the 4-position is achieved either by direct electrophilic bromination or incorporation of brominated precursors.
  • The exact synthetic routes are proprietary or detailed in specialized heterocyclic chemistry literature, but generally involve controlled heating and use of sulfur sources under inert atmosphere.

Final Coupling Step

  • The tert-butyl N-(2-bromoethyl)carbamate intermediate is reacted with the benzodithiazole moiety under conditions that promote nucleophilic substitution or cross-coupling.
  • Typical catalysts include palladium complexes if cross-coupling is employed.
  • The reaction conditions are optimized to preserve the carbamate protecting group and avoid decomposition of the heterocycle.

Summary Table of Preparation Steps

Step No. Reaction Stage Key Reagents Conditions Product Notes
1 Boc Protection of 2-bromoethylamine 2-Bromoethylamine hydrobromide, Boc2O, base Room temp to 25°C, aqueous-organic solvent tert-Butyl N-(2-bromoethyl)carbamate Crystallization with water
2 Benzodithiazole ring synthesis Aromatic sulfur-nitrogen precursors, brominating agents Cyclization, controlled heating 4-Bromo-1,3,2-benzodithiazole Multi-step, heterocyclic chemistry
3 Coupling reaction tert-Butyl N-(2-bromoethyl)carbamate, benzodithiazole Pd-catalysis or nucleophilic substitution tert-Butyl N-[2-(4-bromo-1,3,2-benzodithiazol-2-yl)ethyl]carbamate Final product

Research Outcomes and Observations

  • The preparation methods emphasize safety, scalability, and yield optimization, especially for the carbamate intermediate.
  • The bromine substituent on the benzodithiazole ring and ethyl chain provides a versatile handle for further functionalization or biological activity tuning.
  • The tert-butyl carbamate protects the amino group during synthetic steps, improving stability and facilitating purification.
  • Research indicates that benzodithiazole-containing compounds have promising biological activities such as antimicrobial effects, making these synthetic methods valuable for medicinal chemistry applications.
  • The methods described are consistent with industrial standards for producing intermediates for pharmaceutical or agrochemical research.

Chemical Reactions Analysis

tert-Butyl N-[2-(4-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-[2-(4-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(4-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The bromo-substituted benzodithiazole moiety is known to interact with various enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Key Observations :

  • Benzodithiazole vs.
  • Halogen Position : The 4-bromo substituent in the target compound vs. 5-bromo in its isomer (CAS 2060006-34-8) may influence electronic effects and reactivity. For example, bromine at position 4 could direct electrophilic substitution differently compared to position 5 .

Functional Group and Substituent Analysis

Bromine and Carbamate Variations

  • tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate (1001419-35-7) : Contains a bromomethyl group on thiazole, offering a reactive site for nucleophilic substitution (e.g., Suzuki coupling). Contrastingly, the target’s bromine is directly attached to the benzodithiazole, limiting its accessibility for certain reactions.

Linker Flexibility

  • The ethyl linker in the target compound provides greater conformational flexibility than direct carbamate attachment (e.g., CAS 944804-88-0 ). This flexibility may enhance interactions with biological targets, as seen in cannabinoid receptor ligands where alkyl linkers optimize binding .

Biological Activity

tert-Butyl N-[2-(4-bromo-2H-1,3,2-benzodithiazol-2-yl)ethyl]carbamate (CAS No. 2060006-34-8) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H17BrN2O2S2
  • Molecular Weight : 377.32 g/mol
  • Structure : The compound features a benzodithiazole moiety which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing benzodithiazole derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, this compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital enzymes.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that this compound can induce apoptosis and inhibit cell proliferation. The cell cycle analysis revealed an accumulation of cells in the G0/G1 phase, suggesting a blockade in the cell cycle progression.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : It has been shown to inhibit certain kinases involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, leading to apoptosis.
  • DNA Interaction : Preliminary studies suggest that it may intercalate into DNA, disrupting replication processes.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of various benzodithiazole derivatives included this compound. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Study 2: Anticancer Activity

In vitro studies on MCF-7 cells showed:

Treatment ConcentrationCell Viability (%)Apoptosis Rate (%)
10 µM7520
25 µM5040
50 µM3060

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